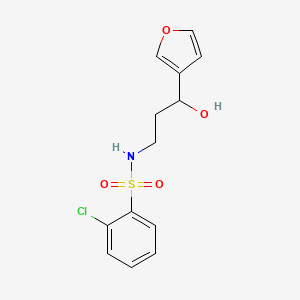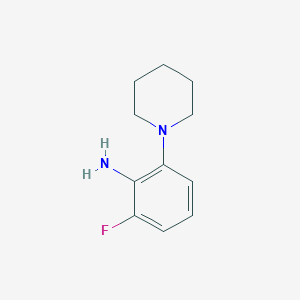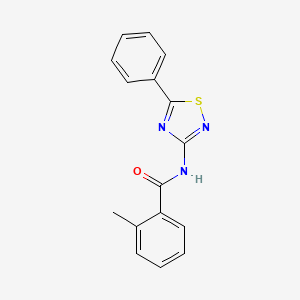![molecular formula C18H24N2O5 B2777441 Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate CAS No. 1207023-16-2](/img/structure/B2777441.png)
Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate is a complex organic compound with a unique structure It features an adamantane core, which is a diamondoid hydrocarbon, and is functionalized with various groups, including a methyl ester and a pyrrolidinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate typically involves multiple steps One common approach starts with the functionalization of the adamantane core This can be achieved through a series of reactions, including halogenation, nucleophilic substitution, and esterification
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce ester or amide groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amide functionalities, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine
Medically, this compound could be explored for its potential therapeutic properties. Its adamantane core is reminiscent of other biologically active molecules, suggesting it may have applications in drug development, particularly in antiviral or anticancer research.
Industry
Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism of action of Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The adamantane core could facilitate binding to hydrophobic pockets, while the functional groups may form hydrogen bonds or electrostatic interactions with target molecules. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
Amantadine: Another adamantane derivative, used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: Similar to amantadine, used as an antiviral.
Uniqueness
Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate is unique due to its specific functional groups and stereochemistry. The presence of the pyrrolidinone moiety and the specific stereochemical configuration may confer unique biological activity or chemical reactivity compared to other adamantane derivatives.
属性
IUPAC Name |
methyl 3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-25-16(24)17-5-11-4-12(6-17)8-18(7-11,10-17)19-13(21)9-20-14(22)2-3-15(20)23/h11-12H,2-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEHAMSGSIAAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide](/img/structure/B2777359.png)
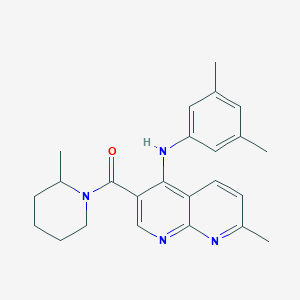
![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2777362.png)
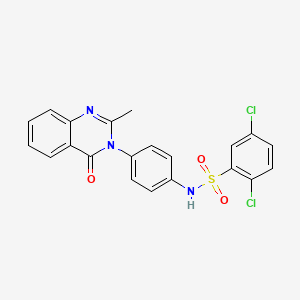
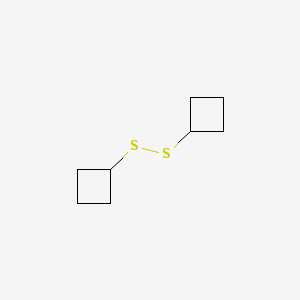
![[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride](/img/structure/B2777365.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2777366.png)
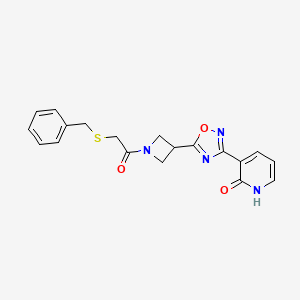
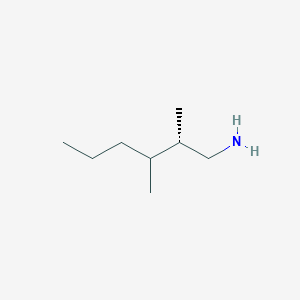
![Tert-butyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate](/img/structure/B2777371.png)
![2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2777373.png)
